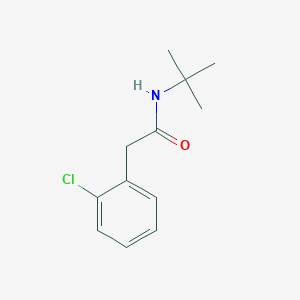
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide (DBHBS) is a sulfonamide derivative that has gained significant attention in the scientific community due to its diverse applications in various fields. DBHBS is a white crystalline solid that is highly soluble in organic solvents and exhibits excellent thermal and chemical stability.
Wissenschaftliche Forschungsanwendungen
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has diverse applications in scientific research, including as a corrosion inhibitor, antioxidant, and stabilizer for polymers. 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has also been extensively used as a ligand in coordination chemistry and catalysis. Furthermore, 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
Wirkmechanismus
The mechanism of action of 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide is not well understood, but it is believed to act as a radical scavenger due to the presence of the hydroxybenzene group. 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has been shown to inhibit the peroxidation of lipids and prevent the formation of reactive oxygen species, thereby exhibiting antioxidant activity.
Biochemical and Physiological Effects
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth, the prevention of DNA damage, and the protection of neurons against oxidative stress. 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-arthritic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide exhibits excellent solubility in organic solvents, making it easy to handle and use in lab experiments. 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide also exhibits excellent thermal and chemical stability, making it suitable for use in high-temperature and high-pressure reactions. However, 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide is relatively expensive compared to other sulfonamide derivatives, which may limit its use in some lab experiments.
Zukünftige Richtungen
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has significant potential for further research and development in various fields. Future research directions may include the development of new synthetic methods for 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide, the exploration of new applications in catalysis and coordination chemistry, and the investigation of its potential as a therapeutic agent for various diseases. Furthermore, the development of new derivatives of 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion
In conclusion, 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide is a sulfonamide derivative that exhibits diverse applications in various fields. 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide has been extensively used as a ligand in coordination chemistry and catalysis, as well as a fluorescent probe for the detection of metal ions. 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide also exhibits excellent thermal and chemical stability, making it suitable for use in high-temperature and high-pressure reactions. Further research on 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide may lead to the discovery of new compounds with enhanced properties and applications, making it a promising compound for future scientific research.
Synthesemethoden
2,4-di-tert-butyl-6-hydroxybenzenesulfonamide can be synthesized via several methods, including the reaction of 2,4-di-tert-butylphenol with chlorosulfonic acid, followed by the reaction with ammonia. Another method involves the reaction of 2,4-di-tert-butylphenol with sulfur trioxide and dimethylformamide. The synthesized 2,4-di-tert-butyl-6-hydroxybenzenesulfonamide can be purified via crystallization or column chromatography.
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-13(2,3)9-7-10(14(4,5)6)12(11(16)8-9)19(15,17)18/h7-8,16H,1-6H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLULWGZYDLOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)S(=O)(=O)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5738910.png)
![N-[2-(acetylamino)phenyl]-2-fluorobenzamide](/img/structure/B5738916.png)
![5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}-2-benzofuran-1(3H)-one](/img/structure/B5738921.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)



![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)